(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a methoxy group. This compound is part of the tetrahydropyran family, which is known for its significance in various chemical and biological processes.
Mechanism of Action
Target of Action
METHYL-L-FUCOPYRANOSIDE is known to interact with Mannose-binding protein C . This protein plays a crucial role in the innate immune defense system, binding to mannose, fucose, and N-acetylglucosamine on different microorganisms .
Mode of Action
The compound binds to mannose, fucose, and N-acetylglucosamine on different microorganisms, thereby activating the lectin complement pathway . This interaction can lead to a series of immune responses, providing a defense mechanism against the invading microorganisms .
Biochemical Pathways
It’s known that the compound’s interaction with mannose-binding protein c activates the lectin complement pathway , which plays a crucial role in the immune response.
Result of Action
The activation of the lectin complement pathway by METHYL-L-FUCOPYRANOSIDE can lead to a series of immune responses, providing a defense mechanism against invading microorganisms . This suggests that the compound may have potential applications in enhancing immune responses.
Biochemical Analysis
Biochemical Properties
METHYL-L-FUCOPYRANOSIDE interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the ribosome, inhibiting the production of pro-inflammatory cytokines . This suggests that METHYL-L-FUCOPYRANOSIDE may play a role in modulating biochemical reactions and could potentially interact with a variety of biomolecules.
Cellular Effects
It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to cytosolic calcium and inhibit its transport into the nucleus . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic or basic conditions to form the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: PCC, potassium permanganate
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4R,5R,6R)-2-(acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-DVEMRHSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296166 | |
Record name | Methyl 6-deoxy-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65310-00-1 | |
Record name | Methyl 6-deoxy-L-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65310-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-deoxy-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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